Product packaging for 2-Amino-4H-1,3-benzoxathiin-4-OL(Cat. No.:)

2-Amino-4H-1,3-benzoxathiin-4-OL

Cat. No.: B10777213
M. Wt: 183.23 g/mol
InChI Key: DVFUKUONLVBBEH-SFYZADRCSA-N
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Description

2-Amino-4H-1,3-benzoxathiin-4-OL is a small molecule heterocyclic compound of significant interest in medicinal chemistry and biochemical research. With the molecular formula C 8 H 9 NO 2 S, it features a benzoxathiin core, a privileged structure known to confer a wide range of biological activities. This compound is provided as a solid and is characterized by a stereochemical configuration specified as (2S,4R). The core structural framework of related 4H-3,1-benzoxazin-4-ones and benzothiazin-4-ones has been extensively investigated for its ability to interact with enzyme active sites. Such analogs are recognized as potent inhibitors of serine hydrolases, including proteases and esterases. The mechanism of action for this compound class often involves the acylation of an active-site serine residue via enzymatic ring cleavage, resulting in a slowly hydrolyzing acyl-enzyme intermediate that effectively blocks the enzyme. This makes this compound a valuable scaffold for developing inhibitors for enzymes like leukocyte elastase, cathepsin G, and lipases, which are targets in conditions such as inflammatory diseases and metabolic disorders. This product is intended for research use only and is not approved for diagnostic or therapeutic applications. Researchers can utilize this compound for probing enzyme mechanisms, high-throughput screening campaigns, and as a synthetic intermediate for the development of more complex bioactive molecules. Key Specifications: • IUPAC Name: (2S,4R)-2-amino-2,4-dihydro-1,3-benzoxathiin-4-ol • CAS Registry Number: Information available upon request • Molecular Formula: C 8 H 9 NO 2 S • SMILES: [H][C@]1(N)OC2=CC=CC=C2 C@ (O)S1 • Physical State: Solid • Predicted Properties: Hydrogen Bond Acceptor Count: 3; Hydrogen Bond Donor Count: 2; Polar Surface Area: 55.48 Ų; XLogP3-AA: 1.99

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B10777213 2-Amino-4H-1,3-benzoxathiin-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol

InChI

InChI=1S/C8H9NO2S/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4,7-8,10H,9H2/t7-,8+/m1/s1

InChI Key

DVFUKUONLVBBEH-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H](S[C@H](O2)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(SC(O2)N)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Benzoxathiin Systems

Strategies for the Construction of the 1,3-Benzoxathiin Core

The assembly of the benzoxathiin skeleton can be achieved through several distinct chemical transformations. These strategies often involve the cyclization of bifunctional aromatic precursors.

A notable advancement in green chemistry is the development of catalyst-free methods for synthesizing benzoxathiin derivatives. A precise and unambiguous method has been described for the synthesis of 3,1-benzoxathiin-4-ones from the reaction of propargylic alcohols with thiosalicylic acids. organic-chemistry.orgrsc.org This reaction proceeds under an open-air atmosphere without the need for a metal catalyst, offering an efficient and environmentally friendly route to the benzoxathiinone core. organic-chemistry.orgrsc.org The strategy is quite general, accommodating various 2-mercaptobenzoic acids to produce the corresponding benzoxathiinones in good yields. rsc.org

Reactant 1Reactant 2ProductConditionsRef.
Thiosalicylic AcidPropargylic Alcohol3,1-Benzoxathiin-4-oneCatalyst-free, Open-air organic-chemistry.orgrsc.org
2-Mercaptobenzoic AcidsVarious Propargylic AlcoholsSubstituted 3,1-Benzoxathiin-4-onesCatalyst-free, Open-air rsc.org

Electrochemical synthesis is a powerful and sustainable tool in modern organic chemistry, utilizing electrons as clean reagents. This approach has been successfully applied to the synthesis of 1,3-benzoxazines, which are important nitrogen-oxygen analogues of benzoxathiins. ikm.org.my These methods often feature mild, ambient temperature conditions and avoid the use of external chemical oxidants or metal catalysts. researchgate.net

For instance, an efficient one-pot electrochemical process for synthesizing 4H-1,3-benzoxazine derivatives employs 2-aminobenzyl alcohols and isothiocyanate derivatives. researchgate.net The reaction is performed at 25 °C using a graphite (B72142) anode and a platinum cathode, highlighting its cost-effective and eco-friendly nature. researchgate.net Mechanistically, these reactions can proceed through various pathways, including dehydrosulfurization of thiourea (B124793) intermediates or radical cascade cyclizations. organic-chemistry.orgresearchgate.net

Starting MaterialsProductKey FeaturesRef.
2-Amino-arylalkyl alcohols, Isothiocyanates2-Amino-4H-1,3-benzoxazinesMolecular iodine-assisted dehydrosulfurization organic-chemistry.orgresearchgate.net
Olefinic amidesThiocyanato-containing benzoxazinesCatalyst-free, Oxidant-free, S-centered radical process researchgate.net

The synthesis of the 1,2-benzoxathiin-4(3H)-one 2,2-dioxide scaffold, a class of compounds known as sultones, prominently features the cyclization of salicylic (B10762653) acid derivatives as the most widespread method. researchgate.net This approach underscores the versatility of salicylic acid as a precursor in forming fused heterocyclic systems. researchgate.net Although this specific area is considered under-investigated, the existing literature demonstrates several pathways. researchgate.net The chemical transformations can target various reaction centers within the molecule, and the oxathiine nucleus is known to be prone to recyclizations. researchgate.net The use of these sultones in more complex multicomponent reactions remains a largely unexplored frontier. researchgate.net

Synthesis of 2-Amino-4H-1,3-benzoxathiin-4-OL and its Direct Structural Analogues

Direct, peer-reviewed synthetic procedures for This compound are not extensively documented, indicating that this compound may be a novel target or a transient intermediate. However, the synthesis of its close structural analogues, particularly 2-amino substituted benzoxazines and benzothiazines, is well-established and offers valuable insights into potential synthetic routes.

A highly effective, reagent-controlled method for synthesizing 2-amino-4H-1,3-benzoxazines involves the reaction of 2-amino-arylalkyl alcohols with isothiocyanates. organic-chemistry.orgresearchgate.net This reaction forms a thiourea intermediate, which then undergoes an in-situ cyclization assisted by molecular iodine (I₂) and triethylamine (B128534) to yield the final product. organic-chemistry.orgfigshare.com

A plausible, though hypothetical, pathway to this compound could involve the reduction of a corresponding 2-amino-4H-1,3-benzoxathiin-4-one. The reduction of a ketone at the C4 position to a hydroxyl group is a standard transformation. For related benzoxazinone (B8607429) systems, reduction of a C4-keto group to a C4-hydroxyl group has been achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.com Applying this logic, the synthesis would first require the formation of the 2-amino-4H-1,3-benzoxathiin-4-one, which itself is a challenging synthetic target, followed by a selective reduction of the ketone.

PrecursorsProductMethodRef.
2-Amino-arylalkyl alcohols + Isothiocyanates2-Amino-4H-1,3-benzoxazinesI₂-assisted dehydrosulfurative cyclization organic-chemistry.orgresearchgate.net
2-Amino-arylalkyl thiols + Isothiocyanates2-Amino-4H-1,3-benzothiazinesT3P-mediated cyclodehydration organic-chemistry.org
2-Halogenobenzamide derivatives2-Aminosubstituted 1,3-benzothiazine-4-onesMulti-step process involving alkylation and amination google.com
Hypothetical: 2-Amino-4H-1,3-benzoxathiin-4-oneHypothetical: this compoundSelective ketone reduction (e.g., NaBH₄) google.com*
Reference describes a similar reduction in a benzoxazinone system.

Functionalization and Derivatization Strategies on the 1,3-Benzoxathiin Scaffold

The ability to introduce various functional groups onto the benzoxathiin core is essential for tuning its chemical properties and exploring its potential applications.

The introduction of an amino group, particularly at the C2 position, is often achieved during the construction of the heterocyclic ring rather than by functionalizing a pre-formed benzoxathiin. The synthetic strategies for 2-amino-1,3-benzoxazines and 2-amino-1,3-benzothiazines serve as excellent examples of this principle.

As detailed previously (Section 2.2), the reaction between an isothiocyanate and a bifunctional precursor (like a 2-aminobenzyl alcohol or a 2-aminothiophenol) directly incorporates the nitrogen atom, which becomes the exocyclic amino group of the final product upon cyclization. organic-chemistry.orgresearchgate.net This "synthesis-integrated" amination is a powerful strategy. For example, a reagent-controlled divergent synthesis allows for the selective creation of either 2-amino-1,3-benzoxazines or 2-amino-1,3-benzothiazines from the same thiourea intermediates, simply by choosing the appropriate cyclization agent (molecular iodine for the former, T3P for the latter). organic-chemistry.org This highlights a sophisticated method for introducing an amino group onto these related scaffolds, a strategy that could potentially be adapted for the 1,3-benzoxathiin system using precursors like 2-mercaptophenols.

Modifications of the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group at the C4 position of the 4H-1,3-benzoxathiin-4-ol scaffold is a key site for structural modification. Standard organic reactions such as esterification and etherification can be employed to generate a library of derivatives with potentially altered chemical and physical properties.

Esterification: The conversion of the C4-hydroxyl group to an ester can be achieved through several standard protocols. The most direct method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acidic byproduct.

Alcohol SubstrateAcylating AgentConditionsProduct
4H-1,3-benzoxathiin-4-olAcetic AnhydridePyridine, 0 °C to rt4-Acetoxy-4H-1,3-benzoxathiin
4H-1,3-benzoxathiin-4-olBenzoyl ChlorideTriethylamine, DCM4-Benzoyloxy-4H-1,3-benzoxathiin

This table provides examples of esterification reactions at the C4 position of the 1,3-benzoxathiin-4-ol core.

Etherification: The synthesis of ethers from the C4-hydroxyl group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to furnish the desired ether. The choice of solvent is crucial, with polar aprotic solvents like DMF or THF being typical.

Stereoselective Synthesis of Chiral 1,3-Benzoxathiin Derivatives

The this compound molecule possesses two stereocenters at the C2 and C4 positions. Consequently, it can exist as multiple stereoisomers (enantiomers and diastereomers). The development of synthetic methods that can selectively produce a single desired stereoisomer is a significant challenge in organic synthesis.

Approaches to stereoselective synthesis can be categorized into several strategies:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, if a chiral, non-racemic 2-(mercaptomethyl)phenol or a chiral aldehyde could be prepared, its subsequent cyclization could proceed with a degree of stereochemical control, potentially favoring one diastereomer over another (diastereoselective synthesis).

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure chemical compound that is attached to the substrate. It directs the stereochemical course of a reaction before being removed. While not commonly reported for this specific ring system, one could envision a scenario where the phenol (B47542) or thiol precursor is derivatized with a chiral auxiliary to control the facial selectivity of the cyclization step.

Asymmetric Catalysis: This advanced approach uses a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to steer the reaction towards the formation of one enantiomer over the other. An enantioselective reduction of a precursor like 2-amino-4H-1,3-benzoxathiin-4-one could, in principle, yield the chiral alcohol this compound. However, the development of a catalyst that is effective for this specific transformation would require dedicated research.

Currently, detailed and established protocols for the stereoselective synthesis of this compound are not widely available in scientific literature, representing an area ripe for future investigation.

Multi-component Reactions for Fused Heterocyclic Systems Containing Benzoxathiin Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

While MCRs for constructing many heterocyclic systems are well-established, their application to create fused systems containing the 1,3-benzoxathiin moiety is a specialized and less-explored field. Conceptually, such a reaction would involve a starting material like 2-mercaptophenol (B73258) or a derivative, which could participate in a cascade of reactions with at least two other components to build a new ring fused onto the benzoxathiin core.

For example, a hypothetical MCR could involve the reaction of a 2-substituted-4H-1,3-benzoxathiin bearing a reactive functional group with two other reactants in a one-pot process. An appropriately functionalized benzoxathiin could potentially participate in well-known MCRs like the Ugi or Passerini reactions, leading to complex adducts, or in cycloaddition reactions to form new fused rings. The discovery and optimization of such processes remain a frontier in the synthesis of complex sulfur- and oxygen-containing heterocycles.

Chemical Reactivity and Transformation Pathways of 1,3 Benzoxathiins

Reactivity at the Heterocyclic Ring Centers (Sulfur, Oxygen, Carbon, Nitrogen)

The reactivity of the heterocyclic ring in 2-Amino-4H-1,3-benzoxathiin-4-OL is a composite of the individual reactivities of its constituent heteroatoms—sulfur, oxygen, and nitrogen—and the carbon atoms within the ring.

Oxygen: The oxygen atom in the oxathiine ring is a key site for protonation under acidic conditions. mdpi.com This initial protonation activates the ring for subsequent reactions, including ring-opening. mdpi.comnih.gov The electron-withdrawing nature of the oxygen atom also influences the electron density of the neighboring carbon atoms.

Carbon: The carbon atoms at the C2 and C4 positions are notable electrophilic centers. The C2 carbon is bonded to both nitrogen and sulfur, while the C4 carbon is attached to oxygen and the benzene (B151609) ring, in addition to bearing a hydroxyl group. This substitution pattern makes them susceptible to nucleophilic attack. In related 1,3-benzoxazin-4-ones, the C2 and C4 positions are recognized as reactive sites. nih.gov Nucleophilic attack at these positions can initiate ring-opening or substitution reactions.

Stereochemical Considerations and Interconversion of Isomers

This compound possesses two stereocenters at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The relative stereochemistry of the amino and hydroxyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its chemical and biological properties.

The interconversion of these diastereomers can potentially occur under specific conditions. For instance, reactions that proceed through a planar intermediate, such as an imine or a carbocation at either the C2 or C4 position, could lead to epimerization. Acid-catalyzed dehydration of the C4 hydroxyl group to form an oxathinium ion, followed by re-hydration, could result in the inversion of stereochemistry at C4. Similarly, reactions involving the C2 amino group that proceed through a planar imine intermediate could lead to racemization at that center. The stereochemical outcome of synthetic procedures is often influenced by the reaction conditions, with thermodynamic or kinetic control favoring the formation of a specific diastereomer. nih.gov The development of stereoselective syntheses is crucial for isolating and studying the properties of individual stereoisomers. nih.govrsc.orgorganic-chemistry.org

Ring-Opening and Recyclization Processes within Oxathiine Nuclei

The 1,3-oxathiine ring is susceptible to both acid- and base-catalyzed ring-opening reactions, a characteristic shared with related heterocyclic systems like 1,3-benzoxazines. mdpi.comnih.govuab.cat

Under acidic conditions, protonation of the ring oxygen is the likely first step, which weakens the C4-O bond and facilitates cleavage. mdpi.com This can lead to the formation of a resonance-stabilized carbocation intermediate. The presence of the sulfur atom can also influence the ring-opening pathway.

Base-catalyzed ring-opening, on the other hand, would likely be initiated by the deprotonation of the C4-hydroxyl group or the N-H of the amino group. Strong bases can induce ring cleavage by attacking one of the electrophilic carbon centers (C2 or C4). masterorganicchemistry.com For instance, attack at C2 could lead to the cleavage of the C2-S bond, while attack at C4 could break the C4-O bond.

These ring-opening reactions can be followed by recyclization to form different heterocyclic systems. For example, ring-opening of a related 1,4-benzothiazine derivative, initiated by a nucleophile, leads to a 1-(2-thiophenyl)pyrrole intermediate which then undergoes intramolecular cyclization to form a pyrrolo[2,1-b] ysu.amacs.orgbenzothiazole (B30560). beilstein-journals.orgnih.gov A similar process could be envisioned for this compound, where ring-opening could be followed by intramolecular reactions involving the amino and hydroxyl groups, potentially leading to the formation of new five- or six-membered rings. The synthesis of 1,4-benzoxazines from benzoxazoles proceeds through a ring-opening and regioselective ring-closure process. nih.gov

Reactions Involving the Amino and Hydroxyl Functional Groups

The exocyclic amino and hydroxyl groups of this compound are expected to exhibit characteristic reactivity.

Amino Group: The primary amino group at the C2 position is a potent nucleophile and can undergo a wide range of reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. libretexts.org

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation. libretexts.org

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines). nih.gov

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions. libretexts.org

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular cyclization reactions, especially after a ring-opening event, to form new heterocyclic rings. nih.govfrontiersin.org

Hydroxyl Group: The hydroxyl group at the C4 position can participate in several transformations:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Oxidation: Oxidation of the secondary alcohol at C4 would yield a ketone, a 2-amino-1,3-benzoxathiin-4-one.

Dehydration: Under acidic conditions, the hydroxyl group can be eliminated to form a double bond within the heterocyclic ring, leading to a 4H-1,3-benzoxathiin derivative. The introduction of hydroxyl groups can significantly influence the molecule's interaction with other species through hydrogen bonding. nih.gov

The simultaneous presence of both amino and hydroxyl groups allows for the possibility of intramolecular reactions, such as the formation of an internal ether or lactone under appropriate conditions, especially if the ring is opened first.

Spectroscopic and Structural Characterization of 1,3 Benzoxathiins

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 2-Amino-4H-1,3-benzoxathiin-4-ol, both ¹H and ¹³C NMR would provide crucial data.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals for the this compound structure would include:

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm, corresponding to the protons on the benzene (B151609) ring.

Methine Proton (H-4): A signal for the proton attached to the carbon bearing the hydroxyl group (C-4), likely appearing as a singlet or a doublet depending on coupling, in the region of δ 5.0-6.0 ppm.

Methylene (B1212753) Protons (H-2): The proton on the carbon adjacent to the amino group (C-2) would likely appear in the δ 4.0-5.0 ppm range.

Hydroxyl and Amino Protons: Broad singlets for the -OH and -NH₂ protons, the chemical shifts of which are variable and depend on solvent and concentration. These can often be identified by their disappearance upon D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For the title compound, characteristic peaks would be expected for:

Aromatic Carbons: Signals in the δ 115-150 ppm region.

C-O and C-S Carbons: The carbon atoms of the oxathiine ring attached to oxygen and sulfur (C-8a and C-4a) and the carbon bearing the hydroxyl group (C-4) would have distinct chemical shifts. For instance, in related 1,3-benzoxazine derivatives, the O-CH₂-N and Ar-CH₂-N carbons appear around δ 79.66 ppm and δ 50.60 ppm, respectively. ijstr.org

C-2 and C-4: The carbons at positions 2 and 4 of the benzoxathiin ring would show characteristic signals influenced by the amino and hydroxyl substituents.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring and the oxathiine ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Related 1,3-Benzoxazine Monomer researchgate.netresearchgate.net

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ar-H~7.0 (multiplet)118.62 - 148.57
O-CH₂-N5.71~80
Ar-CH₂-N5.00~46

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. In related structures, this appears around 3257-3264 cm⁻¹. ijstr.org

N-H Stretching: One or two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amino group.

C-H Stretching (Aromatic): Signals typically appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals typically appear below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether linkage in the oxathiine ring. In similar benzoxazine (B1645224) structures, a C-O-C stretching vibration is seen at 1215-1205 cm⁻¹. researchgate.net

C-N Stretching: A band in the 1000-1250 cm⁻¹ region. ijstr.org

C-S Stretching: A weaker band in the 600-800 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound based on Related Compounds ijstr.orgresearchgate.netresearchgate.net

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch3200-3600 (broad)
N-H Stretch3300-3500 (sharp)
Aromatic C-H Stretch>3000
C=C Aromatic Stretch1450-1600
C-O-C Asymmetric Stretch~1230
C-N Stretch1000-1250
Oxazine Ring~920-944

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum would be characteristic of the 1,3-benzoxathiin ring system and its substituents. Common fragmentation pathways might include the loss of the amino group (-NH₂), the hydroxyl group (-OH), or cleavage of the oxathiine ring. For instance, studies on related phthalazine-dione derivatives show characteristic fragmentation pathways that help in identifying the core structure. raco.cat GC-MS, which combines gas chromatography with mass spectrometry, can be used to separate the compound from a mixture and obtain its mass spectrum. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region. The spectrum would likely show absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the heteroatoms (O, S, N). The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity and the substituents on the benzoxathiin core. researchgate.netnih.govresearchgate.net For example, related 2,1,3-benzoxadiazole derivatives show absorption maxima around 419 nm. nih.gov

Table 3: Representative UV/Vis Absorption Data for Related Heterocyclic Compounds nih.govresearchgate.net

Compound Type Solvent λ_max (nm)
Benzothienoisoindigo derivativeChloroform350-400
2,1,3-Benzoxadiazole derivativeSolution~419

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. nih.gov The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula of this compound (C₈H₉NO₂S). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₈H₉NO₂S)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.011896.08851.87%
Hydrogen (H)1.00899.0724.90%
Nitrogen (N)14.007114.0077.56%
Oxygen (O)15.999231.99817.28%
Sulfur (S)32.06132.0617.31%
Total 185.225 100.00%

Computational and Theoretical Investigations of 1,3 Benzoxathiin Frameworks

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the 1,3-benzoxathiin framework, these calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

The presence of an amino group at the 2-position and a hydroxyl group at the 4-position is expected to further modulate the electronic structure. The amino group, a strong electron donor, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the hydroxyl group's electronic influence would depend on its orientation.

Table 1: Predicted Electronic Properties of 2-Amino-4H-1,3-benzoxathiin-4-OL based on Analogous Compounds

PropertyPredicted CharacteristicBasis of Analogy
HOMO Distribution Primarily on the benzoxathiin ring, with significant contribution from the sulfur and nitrogen atoms.DFT studies on benzothiazine derivatives. researchgate.net
LUMO Distribution Concentrated on the fused benzene (B151609) ring and the C=N bond (in a potential tautomer).DFT studies on benzothiazine derivatives. researchgate.net
HOMO-LUMO Gap Expected to be in a range that allows for potential charge transfer interactions.Analysis of various benzothiazine and benzoxazine (B1645224) derivatives. researchgate.net
Dipole Moment A significant dipole moment is predicted due to the presence of heteroatoms (O, S, N) and polar functional groups (-NH2, -OH).General principles of molecular polarity and data from related heterocycles.

This table presents predicted properties based on computational studies of structurally similar compounds. Direct experimental or computational data for this compound is not available.

Assessment of Thermodynamic Stability and Tautomeric Equilibria for Related Heterocycles

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct biological activities and chemical properties. For this compound, several tautomeric forms can be envisioned, primarily involving the amino and hydroxyl groups. The most likely equilibrium would be between the amino-alcohol form and a keto-imine form.

Theoretical studies on the tautomerism of related benzothiazole (B30560) derivatives have shown that the relative stability of tautomers can be influenced by the solvent and the specific substituents. ccsenet.org For example, in some cases, the thione tautomer is found to be more stable than the thiol form. ccsenet.org By analogy, it is plausible that the keto-imine tautomer of this compound could have significant stability. Computational methods can estimate the relative energies of these tautomers and the energy barriers for their interconversion, providing insights into their potential coexistence under different conditions. ccsenet.org

A study on a novel 1,3,4-thiadiazole (B1197879) derivative demonstrated the existence of keto-enol tautomerism, with the equilibrium being solvent-dependent. doaj.org In polar aprotic solvents like DMSO, the keto form was favored, while the enol form predominated in non-polar solvents like chloroform. doaj.org This highlights the importance of the molecular environment in determining tautomeric preference.

Table 2: Potential Tautomeric Forms of this compound

Tautomeric FormKey Structural FeaturesPredicted Relative Stability
Amino-alcohol -NH2 group at C2, -OH group at C4Potentially more stable in protic solvents.
Imino-alcohol =NH group at C2, -OH group at C4A possible intermediate in tautomerization.
Amino-keto -NH2 group at C2, C=O group at C4Less likely due to the disruption of the oxathiane ring.
Imino-keto =NH group at C2, C=O group at C4May be stabilized by intramolecular hydrogen bonding.

This table outlines potential tautomers. The relative stabilities are hypothetical and would require specific computational analysis to be confirmed.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be performed using methods like Gauge-Including Atomic Orbital (GIAO) for NMR and frequency calculations for IR.

While specific data for the target compound is absent, studies on related structures like 1,3-benzoxazinone spiropyrans have successfully used DFT to aid in the interpretation of experimental ¹H NMR, UV/vis, and IR spectra. ccsenet.org For this compound, characteristic ¹H NMR signals would be expected for the protons of the amino and hydroxyl groups, as well as for the protons on the benzoxathiin framework. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the heterocyclic and aromatic rings.

IR spectroscopy is particularly useful for identifying functional groups. Theoretical calculations can predict the vibrational frequencies for key bonds, such as the N-H and O-H stretching vibrations of the amino and hydroxyl groups, as well as the C-S, C-O, and C-N bonds within the heterocyclic ring.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals (based on analogous structures)Reference Analogues
¹H NMR Signals for -NH2 and -OH protons (variable, solvent-dependent), aromatic protons, and protons on the oxathiane ring.1,3-benzoxazine derivatives. nih.gov
¹³C NMR Resonances for aromatic carbons, and carbons of the oxathiane ring, including those bonded to N, S, and O.1,3-benzoxazine derivatives. nih.gov
IR Spectroscopy (cm⁻¹) N-H stretching (approx. 3300-3500), O-H stretching (broad, approx. 3200-3600), C-S stretching (approx. 600-800), C-O stretching (approx. 1000-1300).General IR correlation tables and data from sulfur and oxygen-containing heterocycles.

The predicted chemical shifts and vibrational frequencies are approximate and based on data from structurally related compounds. Experimental verification is necessary.

Conformational Analysis and Energetics of this compound

The six-membered oxathiane ring in this compound is not planar and can adopt several conformations. The most common conformations for such rings are the chair, boat, and twist-boat forms. Conformational analysis aims to determine the relative energies of these conformers and the energy barriers for their interconversion.

A computational study on the conformational analysis of 1,3-oxathiane (B1222684), a related saturated ring, revealed that the chair conformer is the most stable. researchgate.netscispace.com The study also identified several twist forms as energy minima on the potential energy surface. researchgate.netscispace.com For this compound, the fused benzene ring would introduce significant rigidity. The heterocyclic ring would likely adopt a conformation that minimizes steric interactions between the substituents at positions 2 and 4.

The orientation of the amino and hydroxyl groups (axial vs. equatorial) will have a profound impact on the stability of the conformers. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or with the ring heteroatoms, could further stabilize certain conformations. Theoretical calculations can model these interactions and predict the most stable three-dimensional structure of the molecule.

Table 4: Potential Conformations of the Oxathiane Ring in this compound

ConformationKey FeaturesPredicted Stability
Chair Generally the most stable for six-membered rings.Likely the global minimum energy conformation.
Twist-Boat A flexible form that can be an intermediate in conformational changes.Higher in energy than the chair form.
Boat Generally a high-energy transition state.Unlikely to be a stable conformer.

This table is based on the general principles of conformational analysis and studies on related 1,3-oxathiane systems. The presence of the fused benzene ring and substituents will influence the specific conformational preferences. researchgate.netscispace.com

Molecular Modeling for Ligand-Target Interactions (focused on mechanistic understanding)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a biological target, such as a protein or enzyme. This provides a mechanistic understanding of the ligand-target interactions at the molecular level.

While there are no specific molecular modeling studies for this compound, research on related benzothiazine and benzoxazine derivatives has demonstrated their potential to interact with various biological targets. For example, pyrrolo researchgate.netnih.govbenzothiazine derivatives have been identified as calcium channel antagonists, and molecular modeling has been used to understand their structure-activity relationships. nih.gov Similarly, molecular docking studies on benzoxazine derivatives have been employed to investigate their potential as antimicrobial agents by targeting enzymes like DNA gyrase. mdpi.com

For this compound, the amino and hydroxyl groups are key features for potential interactions with a biological target. These groups can act as hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions. Molecular modeling could be used to generate hypotheses about how this molecule might bind to a specific active site, guiding the design of more potent and selective analogues.

Structure Activity Relationship Sar Studies of 1,3 Benzoxathiin Derivatives Excluding Clinical Outcomes

Influence of Substituents on the Benzene (B151609) Ring on Biological Activity

The nature, position, and electronic properties of substituents on the benzene ring of a heterocyclic system can profoundly influence its biological activity. While direct SAR studies on 2-Amino-4H-1,3-benzoxathiin-4-ol are not extensively available, valuable insights can be extrapolated from research on the closely related 1,3-benzoxazine and benzoxazinone (B8607429) scaffolds.

In studies of 1,3-benzoxazine derivatives as potassium channel openers, it was found that electron-withdrawing groups at the C6 position and a methyl or halogeno group at the C7 position of the 1,3-benzoxazine nucleus were crucial for optimal vasorelaxant and hypotensive activity. scielo.br This suggests that for 1,3-benzoxathiin derivatives, the introduction of substituents with specific electronic and steric properties at corresponding positions on the benzene ring could modulate their biological profiles. For instance, the placement of electron-withdrawing groups like nitro (-NO2) or cyano (-CN) could enhance interactions with biological targets.

Furthermore, research on the phytotoxicity of benzoxazinone derivatives demonstrated that the presence and nature of substituents on the aromatic ring significantly impact their activity. nih.gov This underscores the principle that modifications to the benzene portion of the this compound scaffold would likely lead to a range of biological activities.

Table 1: Hypothetical Influence of Benzene Ring Substituents on the Biological Activity of 1,3-Benzoxathiin Derivatives

PositionSubstituent TypePredicted Impact on ActivityRationale based on Analogs
C6Electron-withdrawing (e.g., -NO₂, -CF₃)Potential for increased activityEnhanced target interaction observed in 1,3-benzoxazines. scielo.br
C7Halogen (e.g., -Cl, -Br)May enhance activity and lipophilicityImproved vasorelaxant effects seen in 1,3-benzoxazines. scielo.br
C6/C7Electron-donating (e.g., -OCH₃)Could either increase or decrease activity depending on the targetMethoxy groups in benzoxazinones influence phytotoxicity. nih.gov

Role of the Amino Group in Modulating Molecular Interactions

The amino group at the C-2 position is a key feature of this compound. In many heterocyclic compounds, an amino group can act as a hydrogen bond donor and a site for protonation, which can be critical for binding to biological targets.

Moreover, the basicity of the amino group can be modulated by substituents on the aromatic ring, which in turn can affect its interaction with biological macromolecules. The electronic nature of the benzene ring substituents can influence the pKa of the 2-amino group, thereby altering its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds.

Impact of the Hydroxyl Group and its Stereochemistry at C-4 on Biological Profiles

The hydroxyl group at the C-4 position of this compound introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry of this hydroxyl group is likely to have a significant impact on the biological activity.

In many biologically active molecules, only one stereoisomer is active, as it has the correct three-dimensional arrangement to fit into a specific binding site on a protein or other biological target. The orientation of the hydroxyl group (axial or equatorial) in the 1,3-oxathiane (B1222684) ring will dictate its ability to form hydrogen bonds with the target.

For instance, in SAR studies of benzoxazinones, the presence of a hydroxyl group at the C-4 position was found to be important for their phytotoxic activity. nih.gov This highlights the potential of the C-4 hydroxyl group in this compound to be a key pharmacophoric feature. The specific stereochemistry would likely determine the potency and selectivity of the biological activity.

Table 2: Potential Impact of C-4 Hydroxyl Group Stereochemistry

StereoisomerHydroxyl Group OrientationPredicted Biological ActivityRationale
(R)-isomerSpecific 3D orientationPotentially higher activityEnantioselectivity is common for biologically active compounds.
(S)-isomerOpposite 3D orientationPotentially lower or different activityThe "wrong" isomer may not fit the biological target's binding site.
cis vs. trans (relative to other substituents)Axial vs. EquatorialDifferent binding affinitiesThe spatial arrangement of the hydroxyl group affects potential hydrogen bonding.

Comparison of 1,3-Benzoxathiin SAR with Related Benzoxazinone Scaffolds (e.g., 2-amino-4H-3,1-benzoxazin-4-ones)

A comparative analysis of the SAR of 1,3-benzoxathiins with the more extensively studied 2-amino-4H-3,1-benzoxazin-4-ones can provide valuable insights. The key structural difference is the presence of a sulfur atom at position 3 in the benzoxathiin ring, versus a nitrogen atom in the benzoxazinone ring, and a methylene (B1212753) group at C-4 in the benzoxathiin versus a carbonyl group in the benzoxazinone.

SAR studies of 2-amino-4H-3,1-benzoxazin-4-ones have identified them as inhibitors of various enzymes. openmedicinalchemistryjournal.com The activity of these compounds is often dependent on the nature of the substituent at the C-2 amino group and on the benzene ring. For example, in a series of 2-substituted-4H-3,1-benzoxazin-4-ones, the nature of the substituent at the 2-position was found to be critical for their inhibitory activity against certain proteases.

In a hypothetical comparison, while the 2-amino group might play a similar role in both scaffolds in terms of hydrogen bonding, the different ring structures would lead to different spatial arrangements of the substituents. The C-4 hydroxyl group in this compound, as opposed to the C-4 keto group in 2-amino-4H-3,1-benzoxazin-4-ones, introduces a chiral center and a hydrogen bond donor, which would lead to distinct biological profiles.

Table 3: Comparative SAR of 1,3-Benzoxathiin and 2-Amino-4H-3,1-benzoxazin-4-one Scaffolds

FeatureThis compound2-Amino-4H-3,1-benzoxazin-4-onePredicted SAR Differences
Heteroatom at position 3SulfurNitrogenAltered ring conformation, electronics, and potential for different metabolic pathways.
Functional group at C-4Hydroxyl (chiral center)Carbonyl (keto)Presence of a hydrogen bond donor and stereocenter in the benzoxathiin, leading to different target interactions.
Benzene Ring SubstituentsLikely to influence activityKnown to significantly modulate activityThe magnitude and nature of the effect may differ due to the different heterocyclic core.

Biological Activities and Mechanistic Insights of 1,3 Benzoxathiin Derivatives Excluding Clinical Data

Antimicrobial Properties

Derivatives of 1,3-benzoxazine and related heterocyclic systems have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that various 1,3-benzoxazine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazines have shown greater efficacy against Escherichia coli than the standard antibiotic ampicillin. ikm.org.my Similarly, a series of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives have been reported as promising antibacterial agents. researchgate.net

Some synthesized 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were active against E. coli and S. aureus. nih.gov Furthermore, certain dihydro-1,3-oxazine derivatives displayed marked activity against Escherichia coli, Clostridium pneumoniae, and Salmonella typhi. nih.gov Research on benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives also revealed antibacterial activity against Staphylococcus aureus and Klebsiella pneumonia. neliti.com

Below is a table summarizing the antibacterial activity of selected 1,3-benzoxazine derivatives against various bacterial strains.

Compound ClassBacterial StrainActivity/ResultReference
3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazinesEscherichia coli (Gram-negative)Greater efficacy than ampicillin ikm.org.my
1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivativesEscherichia coli (Gram-negative)Active nih.gov
1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivativesStaphylococcus aureus (Gram-positive)Active nih.gov
Dihydro-1,3-oxazine derivativesEscherichia coli (Gram-negative)Marked activity nih.gov
Dihydro-1,3-oxazine derivativesClostridium pneumoniaeMarked activity nih.gov
Dihydro-1,3-oxazine derivativesSalmonella typhiMarked activity nih.gov
Benzo[d] researchgate.netresearchgate.netoxazin-4-one derivativesStaphylococcus aureus (Gram-positive)Good activity neliti.com
Benzo[d] researchgate.netresearchgate.netoxazin-4-one derivativesKlebsiella pneumonia (Gram-negative)Moderately effective neliti.com

Antifungal Activity

In addition to their antibacterial effects, 1,3-benzoxazine derivatives have also been investigated for their antifungal potential. Several coumarin-based 1,3-benzoxazine derivatives, particularly those with dimethyl and chloro substituents, effectively inhibited the growth of Aspergillus flavus, Cryptococcus neoformans, and Aspergillus niger. ikm.org.my Thionated 1,3-benzoxazines have demonstrated antifungal activity comparable to the standard drug fluconazole (B54011) against Aspergillus fumigatus and Absidia corymbifera. ikm.org.my

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and showed in vitro antifungal activities against several plant pathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. nih.govfrontiersin.orgnih.gov Some of these compounds exhibited inhibitory effects superior to commercial fungicides like hymexazol (B17089). nih.govnih.gov

The table below details the antifungal activity of some 1,3-benzoxazine and related derivatives.

Compound ClassFungal StrainActivity/ResultReference
Coumarin-based 1,3-benzoxazines (with dimethyl and chloro substituents)Aspergillus flavusGrowth inhibition ikm.org.my
Coumarin-based 1,3-benzoxazines (with dimethyl and chloro substituents)Cryptococcus neoformansGrowth inhibition ikm.org.my
Coumarin-based 1,3-benzoxazines (with dimethyl and chloro substituents)Aspergillus nigerGrowth inhibition ikm.org.my
Thionated 1,3-benzoxzineAspergillus fumigatusActivity comparable to fluconazole ikm.org.my
Thionated 1,3-benzoxzineAbsidia corymbiferaActivity comparable to fluconazole ikm.org.my
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyGibberella zeaeNotable inhibition, some with EC50 values better than hymexazol nih.govnih.gov
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyPellicularia sasakiiNotable inhibition, some with EC50 values better than hymexazol nih.govnih.gov
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyPhytophthora infestansExcellent inhibitory activity, some better than hymexazol and carbendazim nih.govnih.gov

Mechanistic Investigations of Antimicrobial Action

The exact mechanisms of antimicrobial action for 1,3-benzoxathiin derivatives are not fully elucidated. However, studies on related benzothiazole (B30560) derivatives provide some clues. For instance, certain benzothiazole derivatives bearing an amide moiety have been shown to exert their antibacterial effects through different modes of action depending on their substitution patterns. rsc.org These mechanisms include perturbation of the bacterial cell membrane and intracellular action via binding to DNA. rsc.org It is plausible that 1,3-benzoxathiin derivatives could share similar mechanisms of action, such as disrupting cell wall integrity or interfering with essential cellular processes.

Anti-inflammatory Effects

Related heterocyclic compounds, such as benzoxazinones and benzoxathiolones, have been reported to possess anti-inflammatory properties. For example, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds were found to reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov Their mechanism of action was linked to the activation of the Nrf2-HO-1 signaling pathway, which helps in reducing oxidative stress and inflammation. nih.gov

Similarly, some 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have demonstrated significant anti-inflammatory activity by inhibiting carrageenan-induced edema. nih.gov Benzoxathiolone derivatives are also recognized for their anti-inflammatory potential. researchgate.net The anti-inflammatory activity of these related compounds suggests that 2-Amino-4H-1,3-benzoxathiin-4-ol could also exhibit similar effects.

Anticancer Potential

The anticancer potential of heterocyclic compounds related to 1,3-benzoxathiins has been an area of active research. Benzoxazinones and benzoxathiolones, in particular, have shown promise in this regard. researchgate.net

Inhibition of Cancer Cell Growth in In Vitro Models

Several studies have highlighted the ability of these compounds to inhibit the proliferation of various cancer cell lines. For instance, benzoxathiolone-thiazolidinone hybrids have been synthesized and tested for their cytotoxicity against a panel of human cancer cell lines. nih.gov Two compounds from this series, 3-(6-hydroxy-2-oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl)-2-(4-nitrophenyl)thiazolidin-4-one and 2-(2,4-dichlorophenyl)-3-(6-hydroxy-2-oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl)thiazolidin-4-one, exhibited significant activity against the K562 leukemia cell line with IC50 values of 4.0 μM and 5.3 μM, respectively. nih.gov Docking studies suggested that these compounds may target the BCR-ABL1 kinase, a key protein in chronic myeloid leukemia. nih.gov

While direct studies on the anticancer activity of this compound are not available, the promising results from related benzoxathiolone derivatives underscore the potential of this chemical class in the development of new anticancer agents.

Influence on Cell Cycle Distribution (for related compounds)

The modulation of the cell cycle is a critical mechanism for controlling cell proliferation and a key target in cancer therapy. Certain derivatives related to the 1,3-benzoxathiin core, such as benzoxazole (B165842) derivatives, have been shown to influence cell cycle progression.

For instance, the benzoxazole derivative K313 has been reported to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov This arrest is a crucial step in preventing the replication of cancer cells. The study also noted a downregulation of the p-p70S6K protein, which is known to play a significant role in cell survival and cell cycle progression. nih.gov

In another study, blocking the export of mitochondrially derived citrate (B86180) with 1,2,3-benzenetricarboxylate (BTC) during the G1/S phase of the cell cycle led to a dramatic inhibition of both DNA synthesis and cell growth in murine lymphoma cell cultures. nih.gov This suggests that interference with metabolic pathways closely linked to the cell cycle can be an effective strategy for inhibiting cell proliferation. nih.gov Although not a direct 1,3-benzoxathiin derivative, this study highlights a mechanism that could be relevant to the action of structurally related compounds.

Table 1: Influence of Related Compounds on Cell Cycle

Compound/Agent Cell Line(s) Observed Effect Reference
K313 (Benzoxazole derivative) Nalm-6, Daudi G0/G1 phase arrest nih.gov

Enzyme Inhibition Studies (e.g., serine protease inhibition for related benzoxazinones like C1r)

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Derivatives of 1,3-benzoxazine, structurally similar to 1,3-benzoxathiins, have been investigated for their enzyme inhibitory potential.

A series of 2-amino-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of the C1r serine protease, a component of the classical complement pathway. ijrpr.com This pathway is involved in the immune response, and its inhibition can have therapeutic benefits in certain inflammatory conditions.

Furthermore, novel benzoxazin-3-one (B8392483) derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Molecular modeling studies suggested that the benzoxazin-3-one scaffold could act as a bioisostere for other known integrase inhibitors. nih.gov The most potent compound in this series displayed an IC50 of 110 μM. nih.gov

In a different context, 1,3-benzoxazine derivatives have also been explored as pancreatic lipase (B570770) inhibitors for the treatment of obesity. ikm.org.my Additionally, some benzoxazinone (B8607429) derivatives have been evaluated for their ability to inhibit human leukocyte elastase and human chymase. ijrpr.com

Table 2: Enzyme Inhibition by Related Benzoxazinone Derivatives

Compound Class Target Enzyme Potential Therapeutic Application Reference
2-Amino-4H-3,1-benzoxazin-4-ones C1r serine protease Anti-inflammatory ijrpr.com
Benzoxazin-3-one derivatives HIV-1 Integrase Anti-HIV nih.gov
1,3-Benzoxazine derivatives Pancreatic lipase Anti-obesity ikm.org.my

Antioxidant Activity (as reported for related 1,3-benzoxathiol-2-ones and other heterocycles)

Antioxidant activity is a crucial property for compounds aimed at mitigating oxidative stress, which is implicated in numerous diseases. Various heterocyclic compounds related to the 1,3-benzoxathiin structure have demonstrated notable antioxidant potential.

A study on benzoxazolinonic and benzothiazolinonic derivatives revealed their capacity to inhibit lipid peroxidation. nih.gov The most effective antioxidant activities were observed for phenolic derivatives, which significantly increased cell viability and protected against cytotoxicity in bovine aortic endothelial cells. nih.gov

Theoretical studies on benzofuran-1,3-thiazolidin-4-one derivatives have also explored their free radical scavenging activity through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). scholarena.com These computational models help in understanding the structural requirements for antioxidant efficacy.

Furthermore, new benzo ikm.org.mynih.govresearchgate.netdiazaphosphorin-2-oxide derivatives have been synthesized and evaluated for their in vitro antioxidant properties, including DPPH radical scavenging and ferric reducing power. researchgate.net The antioxidant activity of various other heterocyclic systems, such as those containing a 1,3,4-oxadiazole (B1194373) ring, has also been well-documented. mdpi.com

Other Reported Biological Activities relevant to the 1,3-benzoxathiin core

The 1,3-benzoxathiin and related 1,3-benzoxazine cores are present in molecules with a broad spectrum of other biological activities. These include:

Anticancer Activity: A series of 1,3-benzoxazine derivatives featuring a flavone (B191248) moiety at the 3-position have shown cytotoxic effects against human breast cancer (MCF-7) cell lines. researchgate.net Certain methyl, methoxy, and chloro derivatives were found to be particularly potent. researchgate.net

Antimicrobial Activity: Derivatives of 1,3-benzoxazine have demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria and various fungi. ikm.org.mynih.govphytojournal.com For instance, 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one derivatives showed significant antibacterial and antifungal properties. ikm.org.my

Anti-inflammatory Activity: Several 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have been synthesized and shown to be effective in inhibiting carrageenan-induced edema. nih.gov A library of benzoxazolinone-based 1,3,4-thiadiazoles has also been screened for anti-inflammatory activity, with one compound exhibiting potent inhibition of inflammation and TNF-α. nih.gov

Antihypertensive Activity: Certain 1,3-benzoxazine derivatives have been developed as potassium channel openers, leading to vasorelaxant and hypotensive effects. nih.gov One derivative, in particular, showed more potent vasorelaxant activity than the established drug cromakalim. nih.gov

Antitubercular and Anti-HIV Properties: The 1,3-oxazine ring system has been associated with antitubercular and anti-HIV activities. ikm.org.my

Table 3: Other Biological Activities of 1,3-Benzoxazine Derivatives

Activity Compound Class/Derivative Key Findings Reference
Anticancer 1,3-Benzoxazines with flavone moiety Cytotoxic against MCF-7 cells researchgate.net
Antimicrobial 3,4-Dihydro-benzo[e] ikm.org.mynih.govoxazin-2-ones Significant antibacterial and antifungal activity ikm.org.my
Anti-inflammatory 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanones Inhibition of carrageenan-induced edema nih.gov

Potential Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Applications

1,3-Benzoxathiins as Privileged Scaffolds for Drug Discovery

In the field of drug discovery, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, often with high affinity. hebmu.edu.cn Natural products are a rich source of these biologically pre-validated platforms. hebmu.edu.cn The 1,3-benzoxathiin ring system, a key feature of 2-Amino-4H-1,3-benzoxathiin-4-ol, is considered one such scaffold. Heterocyclic compounds, in general, are of significant interest due to their presence in a vast array of pharmaceuticals.

The value of the 1,3-benzoxathiin scaffold lies in its rigid, yet adaptable, three-dimensional structure, which allows for the precise spatial arrangement of various functional groups. This is crucial for effective interaction with the complex architectures of biological macromolecules like proteins and nucleic acids. The presence of oxygen and sulfur heteroatoms, along with the aromatic benzene (B151609) ring, provides a unique combination of hydrogen bond accepting/donating capabilities, hydrophobic interactions, and potential for π-π stacking. nih.gov These physicochemical properties are instrumental in the binding of small molecules to their biological targets.

The structural diversity that can be generated from the 1,3-benzoxathiin core is extensive. By modifying the substituents on the aromatic ring, the amino group, or the hydroxyl group of this compound, a large library of derivatives can be synthesized. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific target. The benzoxazine (B1645224) scaffold, which is structurally analogous to benzoxathiin, has been extensively studied and has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties, further highlighting the potential of such privileged scaffolds. researchgate.netnih.govbenthamscience.com

Design and Synthesis of Novel Benzoxathiin-Based Molecular Probes

Molecular probes are essential tools in chemical biology for the study of biological systems. They are molecules designed to interact with a specific target and produce a detectable signal, thereby allowing for the visualization and quantification of the target's presence and activity. The 1,3-benzoxathiin scaffold can serve as an excellent foundation for the design of such probes.

The synthesis of benzoxathiin-based molecular probes would involve the incorporation of a reporter group, such as a fluorophore, a chromophore, or a radiolabel, onto the core structure. For instance, a fluorescent dye could be attached to the 2-amino group or the aromatic ring of this compound. The inherent biological activity of the benzoxathiin moiety would guide the probe to its target, and the reporter group would then provide a means of detection.

The design process for these probes requires a careful balance between maintaining the desired biological activity and incorporating a reporter group without causing steric hindrance or altering the molecule's binding properties. The synthesis of such probes can be achieved through various organic reactions. For example, the synthesis of benzoxazine-based fluorescent dyes has been reported, demonstrating the feasibility of creating such tools from related heterocyclic systems. researchgate.net The development of fluorinated benzoxazine monomers also showcases the potential for creating probes with unique properties for applications like in vivo imaging. researchgate.net

Development of Lead Compounds for Specific Biological Targets

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 1,3-benzoxathiin scaffold is a promising starting point for the development of lead compounds against a variety of biological targets.

The process of lead compound development involves the synthesis of a library of derivatives based on the core scaffold and screening them for activity against a specific target. For example, derivatives of 1,3-benzoxazine have been designed and synthesized as potent K+ channel openers, which have potential applications in the treatment of cardiovascular diseases. nih.gov In one study, a series of 1,3-benzoxazine derivatives were synthesized and tested for their vasorelaxant activity, leading to the identification of a compound with more potent and longer-lasting effects than the existing drug, cromakalim. nih.gov

The development of lead compounds from the 1,3-benzoxathiin class would follow a similar path. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify compounds with high affinity and selectivity for a particular biological target. The use of molecular modeling and computational chemistry can aid in the rational design of these compounds, predicting their binding modes and guiding the synthetic efforts. The development of benzoxazole-benzamide conjugates as inhibitors of VEGFR-2, a key target in cancer therapy, further illustrates the potential of related heterocyclic scaffolds in generating novel lead compounds. nih.gov

Role in the Synthesis of Complex Bioactive Molecules

In addition to its direct use as a scaffold for drug discovery, this compound can also serve as a valuable intermediate in the synthesis of more complex bioactive molecules. The reactive functional groups on the molecule, including the amino and hydroxyl groups, as well as the aromatic ring, provide multiple points for further chemical transformations.

The 1,3-benzoxathiin ring can be opened or rearranged to generate other heterocyclic systems, or it can be used as a building block to construct larger, more intricate molecular architectures. For instance, the reaction of a related compound, 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, with various reagents has been shown to produce novel fused heterocyclic systems with potential biological activity. nih.govsemanticscholar.orgrsc.org These multicomponent reactions demonstrate the versatility of the benzoxathiin core in synthetic chemistry.

The synthesis of complex natural products and their analogues often relies on the use of versatile building blocks that can introduce specific structural motifs. The 1,3-benzoxathiin moiety can be incorporated into a larger synthetic scheme to provide a key structural element of the final target molecule. The synthesis of chalcone-bearing 4H-3,1-benzoxazin-4-one derivatives and their subsequent reactions to form a variety of other heterocyclic compounds showcases the synthetic utility of such systems. raco.cat

Future Research Directions and Unexplored Avenues for 2 Amino 4h 1,3 Benzoxathiin 4 Ol

Comprehensive Biological Profiling in Diverse In Vitro and In Vivo (Non-Human) Models

The structural similarity of 2-Amino-4H-1,3-benzoxathiin-4-OL to other biologically active heterocycles, such as benzotriazinones and benzothiazoles, suggests it may possess a wide range of pharmacological activities. nih.govresearchgate.net A crucial future direction is to conduct comprehensive biological screening. This should involve testing the compound against a broad panel of cancer cell lines, pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and viruses. nih.govresearchgate.net Promising in vitro results should be followed by evaluation in non-human in vivo models to understand its pharmacokinetic and pharmacodynamic properties.

Potential Biological Activities for Screening Rationale based on Analogous Structures
AnticancerBenzotriazinone derivatives show potential as cancer cell growth inhibitors. nih.gov
AntibacterialRelated benzoxazinone (B8607429) and benzothiazole (B30560) derivatives have demonstrated antibacterial properties. researchgate.netresearchgate.net
AntifungalHeterocycles containing sulfur and nitrogen are known to exhibit antifungal activity. nih.gov
Anti-inflammatoryBenzotriazine derivatives have been reported to possess anti-inflammatory effects. nih.gov

In-depth Mechanistic Elucidation of Observed Biological Activities

Should the biological profiling reveal significant activity, the next logical step is to determine the compound's mechanism of action. This involves identifying the specific molecular targets through which it exerts its effects. Techniques such as molecular docking, as used to identify the E. coli Fab-H receptor as a potential target for benzotriazinone derivatives, can be employed as a starting point. nih.gov Further studies, including enzyme inhibition assays, gene expression analysis, and proteomics, will be necessary to confirm these targets and fully elucidate the biochemical pathways involved.

Exploration of Novel Derivatization and Functionalization Strategies

The this compound scaffold has multiple sites amenable to chemical modification, including the amino group and the aromatic ring. A systematic derivatization of this core structure is a key strategy to develop a library of related compounds. nih.gov This will allow for the establishment of a comprehensive Structure-Activity Relationship (SAR), providing insights into which functional groups are essential for biological activity. Exploring how different substituents affect potency, selectivity, and physicochemical properties will be critical for optimizing the lead compound.

Application of Advanced Computational Chemistry and Artificial Intelligence in Design and Prediction

Modern drug discovery can be significantly accelerated through the use of computational tools. Future research should leverage advanced computational chemistry and artificial intelligence (AI) to guide the design of new this compound derivatives. Molecular modeling can predict the binding affinity of new analogs to potential biological targets, while AI algorithms can analyze SAR data to identify patterns and predict the biological activity of virtual compounds. nih.gov This in silico approach can help prioritize the synthesis of the most promising derivatives, saving time and resources.

Investigation of Stereoisomer-Specific Biological Effects

The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers. The specific stereoisomer (2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol has been identified, highlighting the importance of stereochemistry for this molecule. uni.lu It is well-established in pharmacology that different stereoisomers can have vastly different biological activities and metabolic fates. Therefore, a critical avenue of research is the development of stereoselective synthetic methods to isolate or produce each stereoisomer in high purity. Subsequent biological testing of the individual isomers is necessary to determine if the desired activity is specific to one configuration.

Research Step Objective
Stereoselective SynthesisTo develop methods for producing individual stereoisomers of this compound.
Chiral SeparationTo isolate and purify the different stereoisomers from a racemic mixture.
Isomer-Specific Biological TestingTo evaluate the biological activity of each pure stereoisomer to identify the most active form.

Synthesis of Hybrid Molecules Incorporating the this compound Core

A promising strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. This can lead to compounds with enhanced potency or a dual mode of action. Future work could involve the synthesis of hybrid molecules that incorporate the this compound core with other known biologically active moieties, such as triazoles or other heterocyclic systems. researchgate.net This approach could yield novel compounds with unique therapeutic profiles that are superior to the individual components.

Q & A

Q. What statistical methods validate the reproducibility of synthetic yields?

  • Methodological Answer : Perform ANOVA on triplicate batches to assess inter-experiment variability. Use Grubbs’ test to exclude outliers. Report yields as mean ± SD with 95% confidence intervals. Include a detailed experimental log (e.g., humidity, equipment calibration) .

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